Stelabid - 60108-70-5

Stelabid

Catalog Number: EVT-1536704
CAS Number: 60108-70-5
Molecular Formula: C44H59Cl2F3IN5OS
Molecular Weight: 960.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Stelabid's chemical classification places it within the phenothiazine family, which is characterized by a three-ring structure that includes sulfur and nitrogen atoms. Specifically, its IUPAC name is 10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)-10H-phenothiazine, indicating its complex molecular architecture. The compound's CAS number is 117-89-5, and it is recognized by various identifiers such as UNII (214IZI85K3) and InChI Key (ZEWQUBUPAILYHI-UHFFFAOYSA-N) .

Synthesis Analysis

Methods and Technical Details

The synthesis of Stelabid involves several key steps that typically include the formation of the phenothiazine core followed by the introduction of the trifluoromethyl group and the piperazine side chain. One common method to synthesize Trifluoperazine includes:

  1. Formation of Phenothiazine Core: This can be achieved through a condensation reaction between diphenylamine and chloromethyl thioether.
  2. Introduction of Trifluoromethyl Group: This step often utilizes trifluoroacetic anhydride to introduce the trifluoromethyl substituent at the appropriate position on the phenothiazine ring.
  3. Attachment of Piperazine: The piperazine moiety is added via a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the modified phenothiazine compound.

These synthetic pathways are crucial for producing Stelabid in a form that is both effective and suitable for pharmaceutical applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of Stelabid features a complex arrangement that contributes to its pharmacological properties. The compound consists of:

  • Phenothiazine Backbone: A tricyclic structure providing stability and facilitating interaction with biological targets.
  • Trifluoromethyl Group: Enhances lipophilicity, affecting absorption and distribution in biological systems.
  • Piperazine Side Chain: Imparts specific binding characteristics to dopamine receptors.

Key structural data includes:

  • Molecular Formula: C21H24F3N3S
  • Molecular Weight: 393.50 g/mol
  • LogP (octanol-water partition coefficient): Approximately 5.03, indicating significant lipophilicity which influences its pharmacokinetics .
Chemical Reactions Analysis

Reactions and Technical Details

Stelabid undergoes various chemical reactions that can influence its therapeutic efficacy:

Understanding these reactions helps in optimizing therapeutic strategies involving Stelabid.

Mechanism of Action

Process and Data

The mechanism of action of Stelabid involves:

  • Dopamine Receptor Antagonism: By blocking dopamine D2 receptors in the central nervous system, Stelabid reduces dopaminergic overactivity associated with psychotic symptoms.
  • Serotonin Modulation: Its interaction with serotonin receptors may also play a role in alleviating mood-related symptoms in patients with schizophrenia.

This dual action on neurotransmitter systems underpins its effectiveness in treating various psychiatric disorders .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Stelabid exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Water Solubility: Approximately 12.2 mg/L at 24 °C, indicating limited solubility which can affect bioavailability .
  • LogS (solubility): -4.52, reflecting low aqueous solubility.
  • pKa: The strongest basic site has a pKa around 7.99, suggesting it exists predominantly in a protonated form at physiological pH.

These properties are critical for understanding how Stelabid behaves in biological systems.

Applications

Scientific Uses

Stelabid has significant applications in clinical psychiatry:

  • Antipsychotic Treatment: Primarily used for managing schizophrenia and acute psychotic episodes.
  • Adjunct Therapy: Sometimes employed as an adjunct treatment for anxiety disorders or severe behavioral disturbances.
  • Research Applications: Its mechanism of action provides insights into dopaminergic signaling pathways, making it valuable in neuropharmacological research.

The versatility of Stelabid underscores its importance in both therapeutic settings and scientific investigations .

Introduction to Stelabid: Pharmacological Context

Historical Development of Combination Anticholinergic-Antipsychotic Therapies

The conceptual foundation for Stelabid emerged during the 1950–1960s, coinciding with two key pharmacological trends:

  • Phenothiazine Proliferation: Following chlorpromazine’s introduction (1952), chemically modified phenothiazines like trifluoperazine (FDA-approved 1959) were developed for enhanced neuroleptic potency with reduced sedation [1].
  • Anticholinergic Advancements: Quaternary ammonium anticholinergics like isopropamide iodide were engineered for prolonged antisecretory/antispasmodic effects (>12 hours) and reduced central nervous system penetration compared to tertiary amines [2] [4].

Stelabid (Smith, Kline & French, later GlaxoSmithKline) embodied the therapeutic rationale that psychiatric comorbidity—particularly anxiety—exacerbated GI pathophysiology. By co-targeting peripheral muscarinic receptors and central dopaminergic pathways, it aimed to break the brain-gut disturbance cycle in conditions like irritable colon and peptic ulcer [4].

Table 1: Key Historical Events in Stelabid Development

YearEventSignificance
1959Trifluoperazine approved in US as antipsychotic (Stelazine®) [1]Provided validated CNS component for combination
1960sIsopropamide iodide introduced as long-acting anticholinergic [2]Enabled twice-daily dosing due to extended duration
~1970sStelabid launched (Canada/Europe initially) [4]First fixed-ratio combination targeting GI psychosomatic disorders
2021Corona Remedies acquired Stelabid from GSK [9]Transitioned brand ownership amid GI portfolio consolidations

Chemical Composition and Dual-Agent Synergy

Stelabid’s pharmacological activity arises from two distinct molecular entities:

  • Isopropamide Iodide (C₂₃H₃₃IN₂O): A synthetic quaternary ammonium anticholinergic. Its positively charged nitrogen and iodide anion limit CNS penetration, favoring peripheral muscarinic (M1/M3) receptor blockade. This reduces GI smooth muscle contraction and gastric acid secretion [2] [4].
  • Trifluoperazine Hydrochloride (C₂₁H₂₄F₃N₃S·HCl): A piperazine-type phenothiazine derivative. It functions primarily as a dopamine D₂ receptor antagonist in limbic and mesocortical pathways, modulating affective symptoms that influence gut function [1] [4].

Molecular Synergy Mechanism:

  • Peripheral Action: Isopropamide inhibits acetylcholine-induced spasms and secretion via competitive muscarinic blockade [2] [4].
  • Central Action: Trifluoperazine attenuates anxiety-driven exacerbations via dopamine receptor antagonism and weak antiadrenergic effects [1] [4].
  • Kinetic Alignment: Both agents exhibit extended durations (>10h half-lives), enabling synchronized twice-daily dosing [1] [4].

Table 2: Structural and Pharmacokinetic Properties of Stelabid Components

PropertyIsopropamide IodideTrifluoperazine HCl
Molecular FormulaC₂₃H₃₃IN₂OC₂₁H₂₅ClF₃N₃S
Molecular Weight478.43 g/mol480.00 g/mol
Primary TargetPeripheral muscarinic receptorsCentral dopamine D₂ receptors
Elimination Half-life~12 hours (estimated) [4]10–20 hours [1]
Protein BindingNot well characterizedHigh (>90%) [1]

Regulatory Milestones and Global Approval Trajectories

Stelabid’s regulatory pathway reflects geographically divergent acceptance of combination psychosomatic therapies:

  • Initial Approvals: Gained market authorization in Canada and multiple European countries during the 1970s. Key formulations included:
  • Stelabid No 1: 1mg trifluoperazine HCl + 5mg isopropamide iodide
  • Stelabid No 2: 2mg trifluoperazine HCl + 5mg isopropamide iodide
  • Stelabid Forte: 2mg trifluoperazine HCl + 7.5mg isopropamide iodide [4]
  • US Regulatory Status: Despite trifluoperazine’s 1959 US approval [1], Stelabid itself never received FDA approval as a combination product. This likely reflects evolving regulatory skepticism toward fixed-dose combinations without robust outcomes data.
  • Market Withdrawals: By the early 2000s, Stelabid was discontinued in Canada (last SKF product monograph dated 2002) [4]. Contributing factors included:
  • Emergence of proton-pump inhibitors (e.g., omeprazole) for acid reduction
  • Safety concerns over chronic phenothiazine use (e.g., tardive dyskinesia) [1]
  • Declining use of anticholinergic-antipsychotic combinations for functional GI disorders
  • Brand Legacy: In 2021, Indian pharmaceutical firm Corona Therapeutics acquired Stelabid (with Vitneurin, Dilo brands) from GSK, maintaining availability in select Asian markets [9].

Current Regulatory Footprint: Stelabid remains approved only in limited jurisdictions (e.g., India) as a legacy brand, with no active clinical development programs globally [9].

Table 3: Stelabid Formulations and Global Status

Brand VariantTrifluoperazine HClIsopropamide IodideInitial ApprovalCurrent Status
Stelabid No 11 mg5 mg1970s (Canada)Discontinued (2002) [4]
Stelabid No 22 mg5 mg1970s (Canada)Discontinued (2002) [4]
Stelabid Forte2 mg7.5 mg1970s (Canada)Discontinued (2002) [4]
Post-2021 formulationsVariableVariable2021 (India)Limited availability [9]

Comprehensive Compound Listing

Properties

CAS Number

60108-70-5

Product Name

Stelabid

IUPAC Name

(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium;10-[3-(4-methylpiperazin-1-yl)propyl]-2-(trifluoromethyl)phenothiazine;iodide;dihydrochloride

Molecular Formula

C44H59Cl2F3IN5OS

Molecular Weight

960.8 g/mol

InChI

InChI=1S/C23H32N2O.C21H24F3N3S.2ClH.HI/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21;1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24;;;/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26);2-3,5-8,15H,4,9-14H2,1H3;3*1H

InChI Key

SQNMQDPDOSETHS-UHFFFAOYSA-N

SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-]

Synonyms

2,7(1H)-Isoquinolinedisulfonamide, N7-(3-chlorophenyl)-N2-((7-(((3-chlorophenyl)amino)sulfonyl)-3,4-dihydro-2(1H)-isoquinolinyl)sulfonyl)-3,4-dihydro-
Stelabid

Canonical SMILES

CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C.CN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F.Cl.Cl.[I-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.